molecular formula C16H10ClN3O4S B4334281 5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID

5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID

Cat. No.: B4334281
M. Wt: 375.8 g/mol
InChI Key: OMXKUPXCFDLPII-UHFFFAOYSA-N
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Description

5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID is a complex organic compound that features a benzodioxole group, a triazole ring, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzodioxole and chlorobenzoic acid groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiol group in the triazole ring can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID involves its interaction with molecular targets, such as enzymes or receptors. The benzodioxole and triazole groups can form specific interactions with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-benzo[1,3]dioxol-5-yl-2-ethyl ester-3-N-fused heteroaryl indoles
  • 2-propenal, 3-(1,3-benzodioxol-5-yl)-

Uniqueness

5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID is unique due to the presence of both the benzodioxole and triazole groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O4S/c17-11-3-2-9(6-10(11)15(21)22)20-14(18-19-16(20)25)8-1-4-12-13(5-8)24-7-23-12/h1-6H,7H2,(H,19,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXKUPXCFDLPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3C4=CC(=C(C=C4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID
Reactant of Route 2
5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID
Reactant of Route 3
5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID
Reactant of Route 4
5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID
Reactant of Route 5
5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID
Reactant of Route 6
5-[3-(2H-1,3-BENZODIOXOL-5-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-2-CHLOROBENZOIC ACID

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